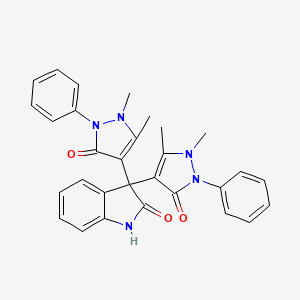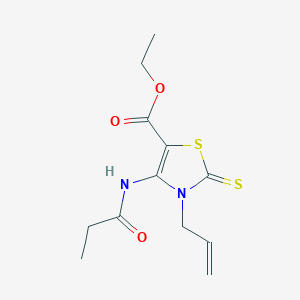![molecular formula C15H22N2O5 B4883894 [1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol](/img/structure/B4883894.png)
[1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol, also known as DCM, is a chemical compound that has been extensively studied for its potential use in scientific research. DCM is a synthetic compound that is derived from the chemical structure of the psychedelic drug, mescaline. However, unlike mescaline, DCM is not a hallucinogen and has no psychoactive effects on humans.
Mecanismo De Acción
The mechanism of action of [1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol is not fully understood, but it is thought to act as a selective serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype. This receptor is involved in the regulation of mood, cognition, and perception, and is the primary target of several psychedelic drugs, including LSD and psilocybin.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol are still being studied, but preliminary research suggests that it may have a number of effects on the serotonin system, including increased serotonin release and enhanced receptor activation. These effects may contribute to the compound's potential therapeutic uses in the treatment of mood disorders, anxiety, and other psychiatric conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using [1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol in lab experiments is its high selectivity for the 5-HT2A receptor subtype, which allows researchers to study the specific effects of this receptor on various physiological and behavioral processes. However, one limitation of using [1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol is its relatively low potency compared to other serotonin receptor agonists, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for research on [1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol, including the development of more potent analogs and the investigation of its potential therapeutic uses in the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of [1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol and its effects on the serotonin system.
Métodos De Síntesis
The synthesis of [1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol involves a multi-step process that begins with the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with formaldehyde to yield the final product, [1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol.
Aplicaciones Científicas De Investigación
[1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol has been used in a variety of scientific research applications, including the study of neurotransmitter systems, receptor binding, and drug metabolism. One of the primary uses of [1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol is in the study of the serotonin system, which is involved in a wide range of physiological and behavioral processes, including mood regulation, appetite, and sleep.
Propiedades
IUPAC Name |
[1-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-21-14-6-12(13(17(19)20)7-15(14)22-2)9-16-5-3-4-11(8-16)10-18/h6-7,11,18H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAHNPQKPDNOEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCCC(C2)CO)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidin-3-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-2-yl)-3-methoxybenzamide](/img/structure/B4883818.png)
![1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B4883825.png)
![4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4883828.png)
![4-(2-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883834.png)

![3-amino-2-benzyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883843.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B4883847.png)
![1-(hydroxymethyl)-4-(1-naphthyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883855.png)
![5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B4883870.png)



![1'-(4-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4883913.png)
![N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B4883917.png)